N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
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Overview
Description
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide is an organic compound with diverse potential applications in chemistry, biology, and medicine. It is characterized by the presence of a quinazolinone core structure, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Routes: : The preparation of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide generally involves multi-step organic synthesis. Starting with 2-methyl-4-oxoquinazoline, a series of reactions including nitration, reduction, and subsequent amide formation are typically employed.
Reaction Conditions: : Standard organic synthesis techniques such as reflux, purification via crystallization or chromatography, and controlled temperature conditions are commonly used.
Industrial Production Methods
Industrial Scale Synthesis: : On an industrial scale, the synthesis may involve the use of automated reactors for precise control of reaction conditions. Optimized reaction pathways, high-purity reagents, and efficient purification techniques are critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone ring, leading to the formation of quinazoline N-oxides.
Reduction: : Reduction reactions could target the carbonyl group in the quinazolinone ring, potentially forming various reduced derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and butanamide groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: : Polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Oxidation Products: : Quinazoline N-oxides
Reduction Products: : Reduced quinazolinone derivatives
Substitution Products: : Varied depending on the substituents introduced
Scientific Research Applications
Chemistry
Catalysis: : Potential use as a ligand in catalytic reactions due to the quinazolinone moiety.
Biology
Enzyme Inhibition: : Possible inhibitor of enzymes linked to disease pathways.
Medicine
Pharmacological Activity: : Investigated for anticancer, anti-inflammatory, and antimicrobial properties.
Industry
Material Science: : Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
Molecular Targets: : May interact with specific enzymes or receptors within biological systems.
Pathways Involved: : Could be involved in modulating signaling pathways relevant to disease mechanisms.
Comparison with Similar Compounds
Comparison
Unique Features: : The specific quinazolinone and butanamide structure may offer unique binding properties.
Similar Compounds
Analogous Compounds: : N-(2-hydroxy-3-phenylpropyl)-2-phenylbutanamide, N-(2-chloro-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-21(18-10-5-4-6-11-18)24(29)27-19-12-9-13-20(16-19)28-17(2)26-23-15-8-7-14-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIBLBQMBZBYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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